Cas no 2228212-16-4 (3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-(3-Amino-2,2-difluoropropyl)-2,2-dimethyl-1λ⁶-thiolane-1,1-dione is a specialized organosulfur compound featuring a unique difluorinated alkyl chain and a sulfolane-derived core. Its structural design combines a reactive primary amine group with geminal dimethyl and difluoro substituents, enhancing steric and electronic properties for targeted applications. The sulfolane moiety contributes to stability and solubility in polar media, while the difluoropropyl segment may improve metabolic resistance in pharmaceutical contexts. This compound is of interest in medicinal chemistry for its potential as a building block in protease inhibitors or fluorinated analogs. Its well-defined stereochemistry and functional group compatibility make it suitable for precise synthetic modifications.
3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione structure
2228212-16-4 structure
Product Name:3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
CAS No:2228212-16-4
MF:C9H17F2NO2S
MW:241.298588514328
CID:6471282
PubChem ID:165841909
Update Time:2025-06-08

3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
    • EN300-2002337
    • 2228212-16-4
    • Inchi: 1S/C9H17F2NO2S/c1-8(2)7(3-4-15(8,13)14)5-9(10,11)6-12/h7H,3-6,12H2,1-2H3
    • InChI Key: OWYFRNMYKRKYLC-UHFFFAOYSA-N
    • SMILES: S1(CCC(CC(CN)(F)F)C1(C)C)(=O)=O

Computed Properties

  • Exact Mass: 241.09480628g/mol
  • Monoisotopic Mass: 241.09480628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 68.5Ų

3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione

Comprehensive Overview of 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No. 2228212-16-4)

The compound 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No. 2228212-16-4) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This sulfone-containing derivative, characterized by its difluoropropyl and dimethylthiolane moieties, exemplifies the growing trend of incorporating fluorine atoms into bioactive molecules to enhance metabolic stability and binding affinity. Researchers are particularly interested in its role as a building block for novel drug candidates, especially in the context of targeted therapies and small-molecule inhibitors.

In the realm of medicinal chemistry, the presence of both amino and difluoro groups in 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione offers a versatile platform for further derivatization. This aligns with the current focus on fluorinated compounds, which are frequently searched in academic and industrial databases due to their prominence in FDA-approved drugs. The compound’s sulfone functionality also contributes to its potential as a protease inhibitor scaffold, a topic of high interest in oncology and infectious disease research. Recent publications highlight its utility in optimizing pharmacokinetic properties, a key concern for drug developers.

From a synthetic chemistry perspective, the preparation of CAS No. 2228212-16-4 involves multi-step organic transformations, often requiring chiral resolution techniques to achieve enantiopure forms. This complexity has spurred discussions in process chemistry forums, where users frequently search for efficient synthetic routes and green chemistry alternatives. The compound’s thermal stability and solubility profile are additional points of investigation, particularly for formulation scientists working on oral bioavailability enhancement strategies.

The growing demand for high-value intermediates like 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione reflects broader trends in precision medicine and bioconjugation technologies. Online queries often revolve around its structure-activity relationships (SAR) and compatibility with click chemistry protocols. Furthermore, its potential use in PET imaging probes (due to fluorine-18 isotopologues) has been a recurring topic in radiopharmaceutical circles, though this remains an exploratory avenue.

Quality control and analytical characterization of CAS No. 2228212-16-4 typically employ advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are critical for ensuring batch-to-batch consistency, a priority for regulatory submissions. The compound’s hygroscopicity and storage conditions are frequently addressed in technical datasheets, addressing common user concerns about long-term stability.

In conclusion, 3-(3-amino-2,2-difluoropropyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione represents a compelling case study in modern chemical innovation. Its intersection with drug discovery, material science, and diagnostic imaging underscores the compound’s multidisciplinary relevance. As research progresses, updates to its safety profiles and industrial-scale production methods will likely dominate future discourse, making it a compound to watch in the evolving landscape of specialty chemicals.

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